molecular formula C7H3BrF3IO B1271999 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene CAS No. 845866-78-6

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

Cat. No. B1271999
M. Wt: 366.9 g/mol
InChI Key: SJEYHNDEVIRTLB-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that contains bromine, iodine, and a trifluoromethoxy group attached to a benzene ring. This compound is not directly mentioned in the provided abstracts, but its structural relatives and synthetic methods are discussed, which can provide insights into its potential reactivity and applications in organic synthesis.

Synthesis Analysis

The synthesis of halogenated aromatic compounds with trifluoromethyl groups is a topic of interest in several studies. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, was achieved starting from a brominated and methoxymethyl-substituted phenylmethanol . Similarly, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared from a bis(fluoromethyl)benzene precursor . These studies suggest that halogenated benzene derivatives can be synthesized through selective halogenation and functional group manipulation.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly influenced by the substituents attached to the ring. For example, the structure of 1,3,5-tris(trifluoromethyl)benzene was studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from a regular hexagon due to the electronegative effect of the CF3 groups . This indicates that the presence of a trifluoromethoxy group in 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene would likely impact its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives with trifluoromethyl groups can be complex. For instance, 1,2-Didehydro-3- and -4-(trifluoromethoxy)benzene were generated from their brominated precursors and could undergo various reactions, including cycloadditions, reductions, and brominations . These findings suggest that 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene could also participate in a range of chemical transformations, potentially leading to diverse organic products.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their substituents. The presence of bromine, iodine, and a trifluoromethoxy group would affect the compound's boiling point, solubility, and reactivity. For example, the electrochemical properties of 1,3,5-tri(anthracen-10-yl)-benzene derivatives were tuned by their substituents . Although the specific properties of 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene are not detailed in the abstracts, similar compounds exhibit unique electrochemical behaviors and fluorescence emissions, suggesting potential applications in materials science and organic electronics.

Scientific Research Applications

  • Chemical Synthesis

    • Application : “1-Bromo-3-iodo-5-(trifluoromethoxy)benzene” is used in chemical synthesis . It’s a compound with the molecular formula C7H3BrF3IO and a molecular weight of 366.9 .
    • Results : The outcomes of the synthesis would also depend on the specific reactions being performed. The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
  • Preparation of Other Compounds

    • Application : “1-Bromo-3-iodo-5-(trifluoromethoxy)benzene” may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand .
    • Results : The outcomes of the preparation would also depend on the specific reactions being performed. The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-bromo-3-iodo-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEYHNDEVIRTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375597
Record name 1-bromo-3-iodo-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene

CAS RN

845866-78-6
Record name 1-bromo-3-iodo-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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